

# Comparative Cross-Reactivity Profiling of 4-Amino-6-methyl-2H-pyridazin-3-one

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## Compound of Interest

Compound Name: 4-Amino-6-methyl-2H-pyridazin-3-one

Cat. No.: B176678

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **4-Amino-6-methyl-2H-pyridazin-3-one**. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide focuses on a hypothesized kinase inhibitory profile, drawing comparisons with established kinase inhibitors that share structural similarities or target similar pathways. The pyridazinone scaffold is a common feature in a variety of kinase inhibitors, particularly those targeting p38 MAPK and c-Met. Therefore, this guide will use the selectivity profiles of known p38 MAPK and c-Met inhibitors as a comparative framework.

## Data Presentation: Comparative Kinase Selectivity

The following tables summarize the inhibitory activity of well-characterized kinase inhibitors that serve as examples for comparison. This data illustrates the typical selectivity profiles that are determined for kinase inhibitors. While direct data for **4-Amino-6-methyl-2H-pyridazin-3-one** is not available, these tables provide a benchmark for the expected level of characterization.

Table 1: Selectivity Profile of a Representative p38 MAPK Inhibitor (BIRB 796)

Kinase Target	IC50 (nM)	Fold Selectivity vs. p38 $\alpha$
p38 $\alpha$	38	1
p38 $\beta$	65	1.7
p38 $\gamma$	200	5.3
p38 $\delta$	520	13.7
JNK2	>10,000	>263
ERK1	>10,000	>263
c-RAF	>10,000	>263
Fyn	>10,000	>263
Lck	>10,000	>263
SYK	>10,000	>263
IKK2	>10,000	>263

Data compiled from publicly available sources. Actual values may vary based on experimental conditions.

Table 2: Selectivity Profile of a Representative c-Met Inhibitor (Capmatinib)

Kinase Target	IC50 (nM)	Fold Selectivity vs. c-Met
c-Met	0.13	1
RON	30	231
AXL	110	846
MER	250	1923
TYRO3	800	6154
KDR (VEGFR2)	>10,000	>76,923
FLT3	>10,000	>76,923
KIT	>10,000	>76,923
PDGFR $\beta$	>10,000	>76,923

Data compiled from publicly available sources. Actual values may vary based on experimental conditions.

## Experimental Protocols

To determine the cross-reactivity profile of a compound like **4-Amino-6-methyl-2H-pyridazin-3-one**, a combination of in vitro biochemical assays and cell-based target engagement assays are essential.

### In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

- Kinase of interest (e.g., p38 $\alpha$ , c-Met, and a panel of off-target kinases)
- Kinase-specific substrate

- ATP
- **4-Amino-6-methyl-2H-pyridazin-3-one** (test compound)
- ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare a serial dilution of **4-Amino-6-methyl-2H-pyridazin-3-one** in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and typically below 1%.
- Kinase Reaction Setup:
  - Add 2.5  $\mu$ L of the test compound dilution or vehicle control to the wells of a 384-well plate.
  - Add 2.5  $\mu$ L of a 2X kinase/substrate solution containing the kinase and its specific substrate in kinase assay buffer.
  - Initiate the reaction by adding 5  $\mu$ L of a 2X ATP solution. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
- Reaction Termination and ATP Depletion: Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- ADP Detection: Add 10  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction. Incubate at room temperature for 30-60 minutes.[\[2\]](#)[\[3\]](#)[\[5\]](#)

- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

## Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Materials:

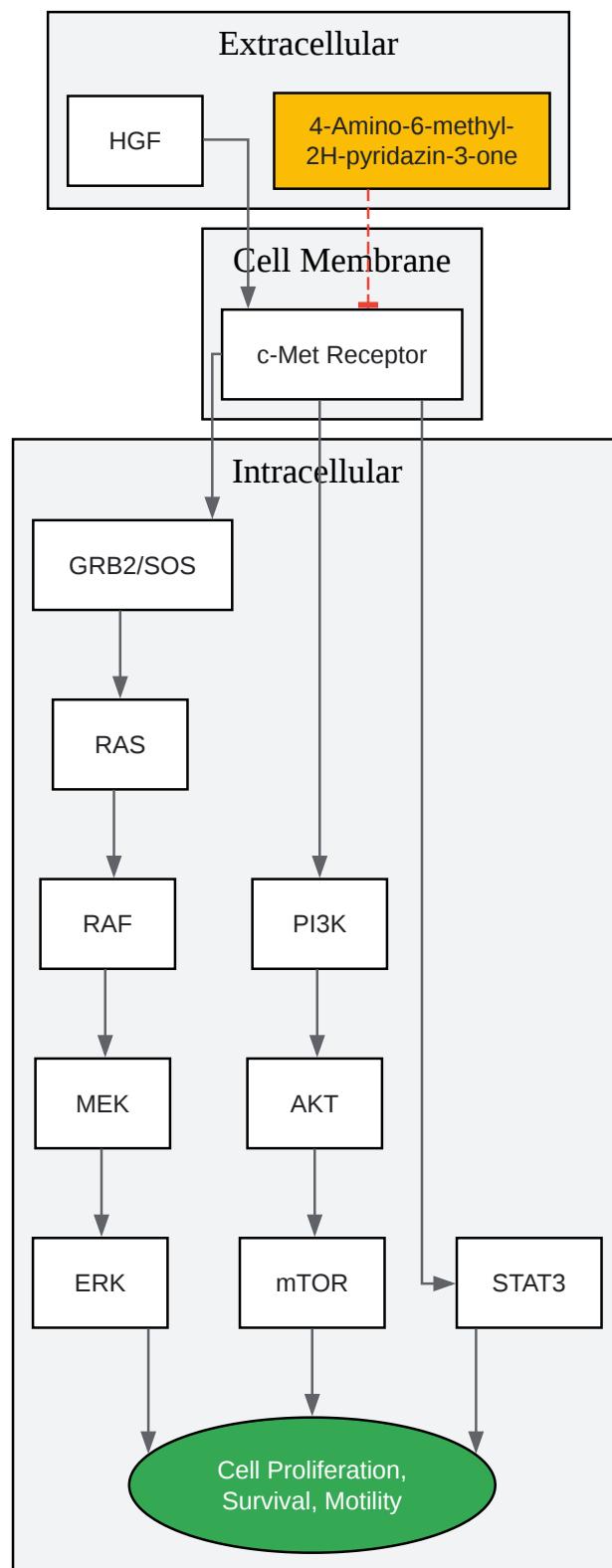
- Cultured cells expressing the target kinase(s)
- **4-Amino-6-methyl-2H-pyridazin-3-one** (test compound)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Protease and phosphatase inhibitors
- Antibodies specific to the target protein(s)
- SDS-PAGE and Western blotting reagents and equipment
- Thermal cycler or heating block

### Procedure:

- Cell Treatment: Treat cultured cells with either the test compound at various concentrations or a vehicle control. Incubate under normal cell culture conditions for a specific duration to allow for compound uptake and target binding.

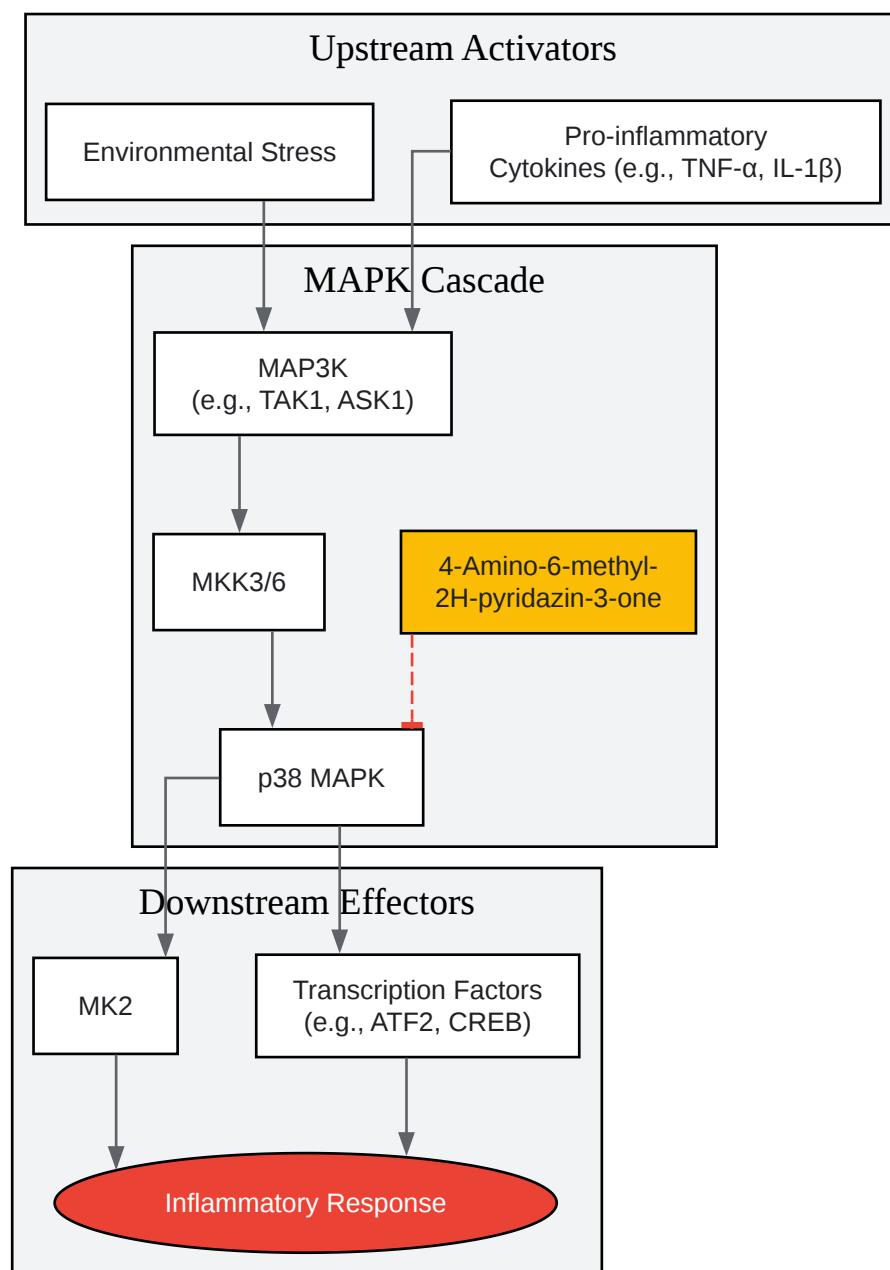
- Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[6]
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer containing protease and phosphatase inhibitors.
- Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[6]
- Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
- Western Blot Analysis:
  - Normalize the protein concentrations of all samples.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with a primary antibody specific for the target protein.
  - Incubate with a corresponding secondary antibody and detect the signal using a suitable detection method.
- Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

## Mandatory Visualization



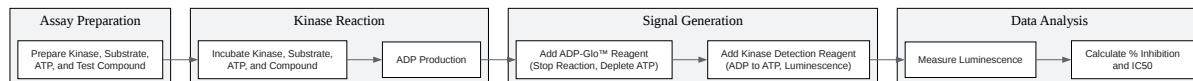
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Caption: Hypothesized inhibitory action on the c-Met signaling pathway.

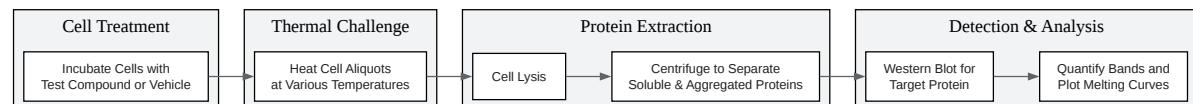


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Caption: Hypothesized inhibitory action on the p38 MAPK signaling pathway.

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Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

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